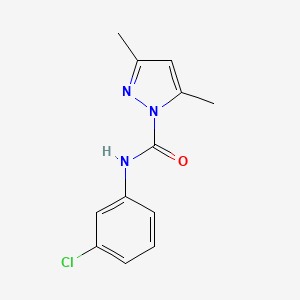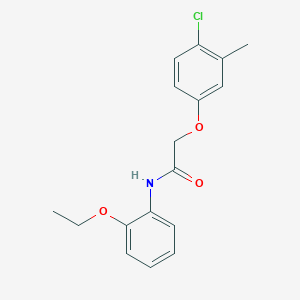![molecular formula C21H18N2O3 B5697390 methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate, also known as BPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPAC is a molecule that consists of a benzoate ring, an amide group, and a biphenyl group.
Applications De Recherche Scientifique
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate has shown potential in various scientific research applications, including cancer treatment, fluorescence imaging, and drug delivery. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In fluorescence imaging, this compound has been used as a fluorescent probe to detect various molecules in biological systems. In drug delivery, this compound has been used as a carrier for delivering drugs to specific cells or tissues.
Mécanisme D'action
The mechanism of action of methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and activation of immune responses. This compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate in lab experiments is its high specificity for certain enzymes and proteins, which allows for targeted inhibition of specific pathways. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate research, including the development of more efficient synthesis methods, the identification of new targets for this compound inhibition, and the development of this compound-based therapeutics for cancer treatment and other diseases. Additionally, this compound can be used in combination with other drugs to enhance their efficacy and reduce toxicity. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including cancer treatment, fluorescence imaging, and drug delivery. This compound inhibits the activity of various enzymes and proteins involved in cell growth and proliferation, leading to apoptosis and inhibition of cancer cell growth. While there are limitations to using this compound in lab experiments, its potential in various applications makes it an important molecule for further research.
Méthodes De Synthèse
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate can be synthesized using various methods, including the reaction of 2-aminobenzophenone with methyl 2-bromobenzoate in the presence of a base. This reaction results in the formation of this compound as a white solid.
Propriétés
IUPAC Name |
methyl 2-[(2-phenylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-20(24)17-12-6-8-14-19(17)23-21(25)22-18-13-7-5-11-16(18)15-9-3-2-4-10-15/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVDLJCJXEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)

![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)